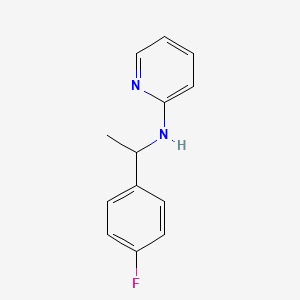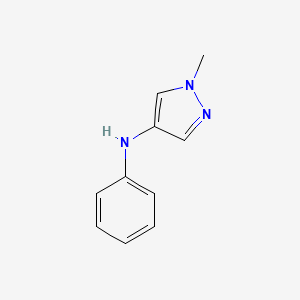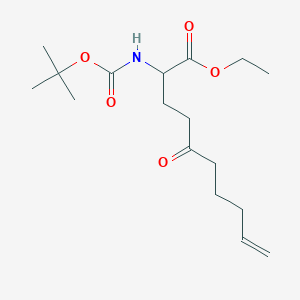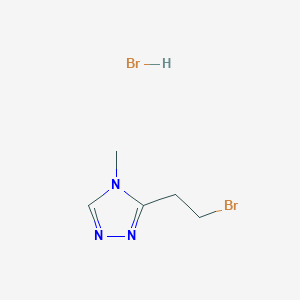![molecular formula C13H21NO4 B12310502 1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12310502.png)
1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate.
Protection of Amine Group: The amine group of pyrrolidine is protected using tert-butyl chloroformate to form the Boc-protected pyrrolidine.
Alkylation: The Boc-protected pyrrolidine is then alkylated with prop-1-en-1-yl halide under basic conditions to introduce the prop-1-en-1-yl group.
Carboxylation: The final step involves the carboxylation of the alkylated product to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The prop-1-en-1-yl group provides a site for further chemical modifications, allowing the compound to interact with different enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)pyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the prop-1-en-1-yl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-prop-1-enyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)/b6-5+ |
InChI-Schlüssel |
PTZDQRXQOFCXGD-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC=CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)
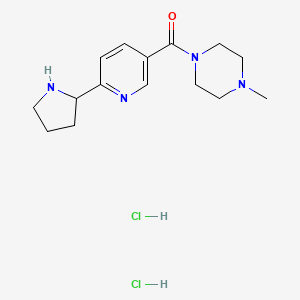
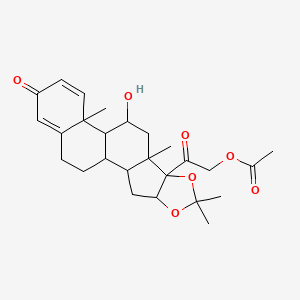
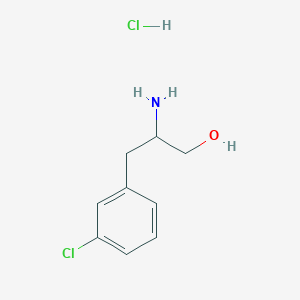
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
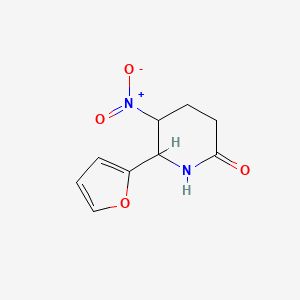
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
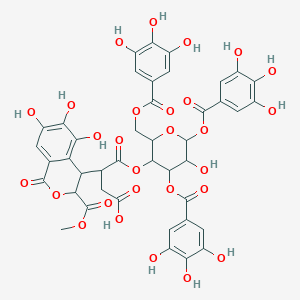
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
